9-Methylpurine is a derivative of purine, a fundamental heterocyclic aromatic organic compound that serves as a building block for nucleic acids like DNA and RNA. The compound is characterized by the presence of a methyl group attached to the ninth position of the purine ring, which influences its chemical reactivity and biological activity. This modification allows 9-Methylpurine to participate in various biochemical processes, making it significant in both research and potential therapeutic applications.
9-Methylpurine can be synthesized from various purine derivatives through methylation reactions. It is available from chemical suppliers and is used extensively in biochemical research and pharmaceutical development.
9-Methylpurine belongs to the class of compounds known as purines, which are essential for numerous biological functions. It is classified under heterocyclic compounds due to its ring structure containing nitrogen atoms.
The synthesis of 9-Methylpurine can be accomplished through several methods, primarily involving the methylation of purine derivatives. A common approach includes:
The molecular formula of 9-Methylpurine is . Its structure features a purine ring system with a methyl group at the 9-position.
9-Methylpurine can undergo various chemical reactions:
The mechanism of action of 9-Methylpurine primarily involves its role as an inhibitor in biochemical pathways. It has been studied for its potential effects on purine metabolism and enzyme inhibition, particularly in relation to nucleoside analogs that interfere with nucleic acid synthesis.
Research indicates that 9-Methylpurine may act by mimicking natural substrates in enzymatic reactions, thereby inhibiting enzymes involved in DNA and RNA synthesis. This property has led to investigations into its use as an antiviral and anticancer agent .
Studies have shown that 9-Methylpurine exhibits specific interactions with biological macromolecules, influencing its reactivity and biological efficacy .
9-Methylpurine has several significant applications in scientific research:
9-Methylpurine (C₆H₆N₄) is a derivative of purine where a methyl group is attached to the N9 nitrogen atom. This methylation imposes a fixed anti conformation, eliminating the tautomeric ambiguity observed in unsubstituted purine. In the unmodified purine system, N7H and N9H tautomers coexist in equilibrium in polar solvents, with near-equal populations in aqueous media [4]. However, methylation at N9 forces the molecule into a single tautomeric state, profoundly simplifying its spectroscopic and computational analysis [1] [4].
Crystallographic and spectroscopic studies confirm that 9-methylpurine adopts a planar bicyclic structure comprising fused pyrimidine and imidazole rings. The methyl substitution induces minor steric perturbations but causes no significant ring distortion. This configurational stability is critical for experimental investigations, as it circumvents the dynamical interconversion complications inherent in purine itself [4]. Gas-phase electron diffraction and microwave spectroscopy reveal that the methyl group lies nearly coplanar with the imidazole ring, optimizing hyperconjugative interactions between the C-H bonds and the π-system [4].
Table 1: Tautomeric Stability in Purine Derivatives
Compound | Dominant Tautomer(s) | Relative Energy (kcal/mol) | Experimental Method |
---|---|---|---|
Purine | N7H/N9H mixture | 0.0 (N9H, gas phase) | UV Photoelectron Spectroscopy |
9-Methylpurine | N9-methyl fixed | N/A | X-ray Crystallography |
7-Methylpurine | N7-methyl fixed | +1.8 (vs. N9-methyl) | NMR Spectroscopy |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide detailed insights into the electronic features of 9-methylpurine. The molecule exhibits three high-lying occupied molecular orbitals: two π-orbitals (HOMO and HOMO-1) and one n-orbital (HOMO-2). The lowest unoccupied orbital (LUMO) is π*-type, delocalized across both rings [4] [2].
Excitation at 266 nm promotes electrons to the S₂(ππ) state, which undergoes ultrafast conversion (<100 fs) to the S₁(nπ) state. This transition involves out-of-plane deformation at C2 and C6, facilitating non-adiabatic crossing. The S₁(nπ*) state then decays via intersystem crossing (ISC) to the triplet manifold (T₁) with a solvent-dependent lifetime:
Solvent polarity critically modulates ISC efficiency. Nonpolar environments (e.g., cyclohexane) lower the energy barrier between S₁(nπ) and the triplet manifold, accelerating ISC by nearly 2-fold compared to polar solvents. This occurs because polar solvents (e.g., water) stabilize the nπ state relative to ππ*, increasing the S₁→T₁ energy gap [2].
Table 2: Photophysical Properties of 9-Methylpurine in Solvents
Solvent | ε (Dielectric Constant) | Fluorescence Quantum Yield (Φₑ) | ISC Lifetime (ps) |
---|---|---|---|
Cyclohexane | 2.02 | 1.8 × 10⁻³ | 290 |
Acetonitrile | 37.5 | 2.4 × 10⁻³ | 480 |
Water (pH 7.0) | 80.1 | 4.0 × 10⁻³ | >1000 |
9-Methylpurine acts as a dual hydrogen-bond acceptor, with N1 and N7 serving as primary sites for H-bond formation. The N3 position functions as a weak acceptor, while C8-H can engage in non-conventional hydrogen bonds. Methylation at N9 eliminates the N9-H donor site present in purine, reducing its H-bonding versatility but enhancing directionality [4] [6].
Aromaticity, quantified via the Harmonic Oscillator Model of Electron Delocalization (HOMED) index, reveals that both rings retain significant π-delocalization:
Metal coordination further modulates electronic structure. Platinum(II) complexes bind preferentially at N1 and N7, forming [Pt(NH₃)₃(9-methylpurine)]²⁺ adducts. DFT analysis shows that 9-methylpurine acts as a stronger σ-donor but weaker π-acceptor than ammonia, with charge transfer occurring primarily through the purine’s π-system [1] [6]. In Pd(II) complexes, chloride concentration and pH dictate binding modes, with N7 coordination dominating at physiological pH [1].
Table 3: Hydrogen Bonding Interactions of 9-Methylpurine
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